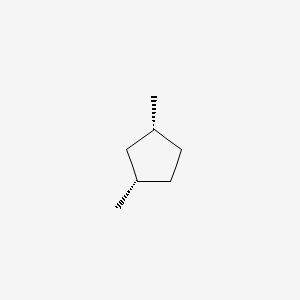

cis-1,3-Dimethylcyclopentane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1S,3R)-1,3-dimethylcyclopentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14/c1-6-3-4-7(2)5-6/h6-7H,3-5H2,1-2H3/t6-,7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAZKFISIRYLAEE-KNVOCYPGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@H](C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50883860 | |

| Record name | Cyclopentane, 1,3-dimethyl-, (1R,3S)-rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50883860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Sigma-Aldrich MSDS] | |

| Record name | cis-1,3-Dimethylcyclopentane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13497 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

66.2 [mmHg] | |

| Record name | cis-1,3-Dimethylcyclopentane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13497 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2532-58-3 | |

| Record name | cis-1,3-Dimethylcyclopentane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2532-58-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopentane, 1,3-dimethyl-, (1R,3S)-rel- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002532583 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopentane, 1,3-dimethyl-, (1R,3S)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclopentane, 1,3-dimethyl-, (1R,3S)-rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50883860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-1,3-dimethylcyclopentane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.994 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

cis-1,3-Dimethylcyclopentane chemical properties

An In-Depth Technical Guide to the Chemical Properties of cis-1,3-Dimethylcyclopentane

Introduction

This compound (CAS No: 2532-58-3) is a saturated alicyclic hydrocarbon with the molecular formula C₇H₁₄.[1] As a substituted cyclopentane, it serves as a valuable model compound in organic chemistry for investigating the intricate relationships between molecular structure, stereochemistry, and physical properties in five-membered ring systems.[2] Its specific cis configuration, where the two methyl groups reside on the same face of the cyclopentane ring, imposes distinct conformational preferences and steric interactions that influence its stability and reactivity.[1] This guide provides a comprehensive technical overview of its chemical properties, spectroscopic signature, stereoisomerism, thermodynamic characteristics, and relevant experimental protocols for researchers in chemistry and drug development.

Molecular Structure and Stereoisomerism

Covalent Structure

The fundamental structure of this compound consists of a five-carbon cyclopentane ring with two methyl group substituents attached to carbon atoms 1 and 3.[1] The molecule has a molecular weight of approximately 98.19 g/mol .[3]

Stereochemistry

The spatial arrangement of the methyl groups is a defining feature of this molecule. In 1,3-dimethylcyclopentane, two chiral centers exist at carbons 1 and 3, giving rise to a total of three stereoisomers.[4] These include a pair of enantiomers (mirror images that are not superimposable) known as the trans isomers, and a single cis isomer.[4][5]

The cis-isomer possesses an internal plane of symmetry that bisects the C2 carbon and the bond between C4 and C5.[4] Due to this symmetry, the molecule is achiral and optically inactive, despite having two chiral centers.[5] Such a compound is referred to as a meso compound.[4][5]

Caption: The three stereoisomers of 1,3-dimethylcyclopentane.

Physicochemical and Thermodynamic Properties

Physical Properties

This compound is a colorless, highly flammable liquid at room temperature.[3][6] Being a non-polar hydrocarbon, it has limited solubility in water but is readily soluble in common organic solvents like ethanol and ether.[1] Its physical properties are critical for its handling, purification, and application in various chemical processes.

| Property | Value | Source |

| Molecular Formula | C₇H₁₄ | [3] |

| Molecular Weight | 98.19 g/mol | [3] |

| CAS Number | 2532-58-3 | [3] |

| Boiling Point | 90.8 - 91.8 °C (approx.) | [2][7] |

| Vapor Pressure | 66.2 mmHg | [3][6] |

| Appearance | Colorless Liquid | [1][3] |

Thermodynamic Data

Thermodynamic studies provide fundamental insights into the stability of this compound. The heat of formation and heat of combustion are key parameters determined through calorimetric experiments. These values are essential for calculating reaction enthalpies and understanding isomer stability. For instance, the heat of formation for the liquid state has been experimentally determined.[8]

| Thermodynamic Parameter | Value | Source |

| Std. Enthalpy of Formation (liquid, ΔfH°) | -40.19 ± 0.34 kcal/mol | [8] |

| Std. Enthalpy of Combustion (liquid, ΔcH°) | -1096.39 ± 0.33 kcal/mol | [8] |

| Enthalpy of Vaporization (ΔvapH) | 33.5 kJ/mol @ 298.15 K | [7] |

Conformational Analysis

The cyclopentane ring is not planar; it adopts puckered conformations, primarily the "envelope" and "half-chair" (or "twist") forms, to alleviate angle strain and torsional strain. The energy barrier between these conformations is low, leading to a rapid interconversion process known as pseudorotation.[9]

In this compound, the two methyl groups can occupy either axial-like or equatorial-like positions. The diaxial conformation introduces significant steric strain due to 1,3-diaxial interactions. Consequently, the molecule predominantly exists in a conformation where both methyl groups occupy the more stable, sterically favored equatorial-like positions. The stability of the cis isomer relative to the trans isomer is a subject of detailed study, with cis-1,3-disubstituted systems often being more stable than their trans counterparts, in contrast to 1,2-disubstituted systems.[10][11]

Caption: Conformational equilibrium in this compound.

Spectroscopic Characterization

Spectroscopic methods are indispensable for the structural elucidation and identification of this compound.

| Technique | Key Features | Source |

| ¹³C NMR | Due to symmetry, 4 distinct signals are expected: C1/C3 (equivalent), C2, C4/C5 (equivalent), and the two methyl carbons (equivalent). | [3][12] |

| ¹H NMR | Complex multiplets for ring protons and a distinct signal for the equivalent methyl groups. | [3] |

| IR Spectroscopy | C-H stretching vibrations for sp³ carbons just below 3000 cm⁻¹; C-H bending vibrations around 1465 cm⁻¹ and 1375 cm⁻¹. | [3][13] |

| Mass Spectrometry | Molecular ion (M⁺) peak at m/z = 98; primary fragmentation involves the loss of a methyl group (M-15) to give a base peak at m/z = 83. | [14][15] |

Synthesis and Reactivity

Synthesis Protocol

A prevalent and efficient method for synthesizing this compound is the catalytic hydrogenation of 1,3-dimethylcyclopentene.[2] This reaction proceeds with syn-addition of hydrogen across the double bond, yielding the cis product with high selectivity.

Protocol: Catalytic Hydrogenation of 1,3-Dimethylcyclopentene

-

Reactor Setup: A Parr hydrogenation apparatus or a similar high-pressure reactor is charged with 1,3-dimethylcyclopentene and a suitable solvent such as ethanol or ethyl acetate.

-

Catalyst Addition: A catalytic amount (typically 5-10% by weight) of palladium on activated carbon (Pd/C) is carefully added to the solution under an inert atmosphere (e.g., nitrogen or argon).[2]

-

Hydrogenation: The reactor is sealed, purged with hydrogen gas, and then pressurized to the desired level (e.g., 50-100 psi). The reaction mixture is stirred vigorously at a controlled temperature (e.g., room temperature to 50 °C) until hydrogen uptake ceases, indicating the reaction is complete.[2]

-

Workup: The reactor is depressurized, and the reaction mixture is filtered through a pad of Celite to remove the palladium catalyst.

-

Purification: The solvent is removed from the filtrate by rotary evaporation. The resulting crude product can be further purified by fractional distillation to yield pure this compound.

-

Characterization: The final product's identity and purity are confirmed using spectroscopic methods (NMR, IR, GC-MS) as detailed in Section 5.0.

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity

As a saturated hydrocarbon, this compound exhibits relatively low reactivity.[1] Its chemistry is dominated by free-radical reactions, typically initiated by heat or UV light.

-

Halogenation: It can undergo free-radical halogenation (e.g., with Cl₂ or Br₂) to produce a mixture of halogenated derivatives.[2]

-

Oxidation: Under forcing conditions with strong oxidizing agents, the cyclopentane ring can be cleaved to form dicarboxylic acids or other oxidation products.[2]

Safety and Handling

This compound is classified as a hazardous substance. It is a highly flammable liquid and vapor (GHS classification: Flammable Liquid 2).[3] It is also harmful if swallowed and poses a significant aspiration hazard, potentially causing lung damage.[3][6] Vapors may cause drowsiness and dizziness.[6] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood, away from ignition sources.

References

-

StudyLib. Draw the three stereoisomers of 1,3-dimethylcyclopentane. [Link]

-

PubChem. This compound | C7H14 | CID 17326. [Link]

-

Quora. How many stereoisomers does 1,3-dimethylcyclopentane have?[Link]

-

NIST WebBook. Cyclopentane, 1,3-dimethyl- (Mass Spectrum). [Link]

-

NIST WebBook. Cyclopentane, 1,3-dimethyl- (IR Spectrum). [Link]

-

SpectraBase. cis-1,3-Dimethyl-cyclopentane [13C NMR]. [Link]

-

NIST WebBook. Cyclopentane, 1,3-dimethyl-, cis- (Phase change data). [Link]

-

Cheméo. Chemical Properties of cis,cis,cis-1-Ethyl-2,3-dimethylcyclopentane. [Link]

-

NIST WebBook. Cyclopentane, 1,3-dimethyl-, cis- (Mass Spectrum). [Link]

-

Michigan State University Chemistry. CEM 251, Problem Set 3: Chapter 3. [Link]

-

NIST WebBook. Cyclopentane, 1,3-dimethyl-, cis- (Condensed phase thermochemistry data). [Link]

-

Journal of the American Chemical Society. Thermodynamics of Cyclopentane, Methylcyclopentane and 1,cis-3-Dimethylcyclopentane: Verification of the Concept of Pseudorotation. [Link]

-

NIST WebBook. Cyclopentane, 1,3-dimethyl-, cis- (IR Spectrum). [Link]

-

Chemistry LibreTexts. 3.3: Conformational analysis of cyclohexanes. [Link]

-

Haz-Map. This compound - Hazardous Agents. [Link]

-

NIST WebBook. Cyclopentane, 1,3-dimethyl-, cis- (Gas phase thermochemistry data). [Link]

-

Bartleby. How many 13C NMR absorptions would you expect for cis-1,3-dimethylcyclohexane?[Link]

-

Chemistry LibreTexts. 3.9: Conformations of Disubstituted Cyclohexanes. [Link]

-

The Journal of Physical Chemistry. CHEMICAL THERMODYNAMIC PROPERTIES OF METHYLCYCLOPENTANE AND 1-cis-3-DIMETHYLCYCLOPENTANE. [Link]

-

MOPAC. 1,3-cis-dimethyl cyclopentane. [Link]

Sources

- 1. CAS 2532-58-3: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 2532-58-3 | Benchchem [benchchem.com]

- 3. This compound | C7H14 | CID 17326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. quora.com [quora.com]

- 5. homework.study.com [homework.study.com]

- 6. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 7. Cyclopentane, 1,3-dimethyl-, cis- [webbook.nist.gov]

- 8. Cyclopentane, 1,3-dimethyl-, cis- [webbook.nist.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. spectrabase.com [spectrabase.com]

- 13. Cyclopentane, 1,3-dimethyl-, cis- [webbook.nist.gov]

- 14. Cyclopentane, 1,3-dimethyl- [webbook.nist.gov]

- 15. Cyclopentane, 1,3-dimethyl-, cis- [webbook.nist.gov]

cis-1,3-Dimethylcyclopentane conformational analysis

An In-Depth Technical Guide to the Conformational Analysis of cis-1,3-Dimethylcyclopentane

Abstract

The conformational landscape of substituted cycloalkanes is a cornerstone of modern stereochemistry, with profound implications for molecular recognition, reactivity, and drug design. While cyclohexane has been extensively studied, the nuanced conformational preferences of cyclopentane derivatives are equally critical but often present a more complex analytical challenge due to the ring's inherent flexibility. This technical guide provides a comprehensive examination of the conformational analysis of this compound. We will dissect the theoretical underpinnings of its conformational isomerism, from the fundamental puckering of the cyclopentane ring to the energetic penalties imposed by substituent positioning. This guide synthesizes these theoretical principles with field-proven experimental and computational protocols, offering researchers a robust framework for analyzing this and similar five-membered ring systems.

The Dynamic Landscape of the Cyclopentane Ring

Unlike the relatively rigid chair conformation of cyclohexane, the cyclopentane ring is highly flexible and exists in a dynamic equilibrium of non-planar conformations to alleviate torsional strain that would be present in a planar structure.[1][2] A planar cyclopentane would have C-C-C bond angles of 108°, which is very close to the ideal tetrahedral angle of 109.5°, suggesting minimal angle strain.[2] However, this planar arrangement would force all C-H bonds into fully eclipsed positions, creating significant torsional strain (approximately 10 kcal/mol).[1][2]

To mitigate this, cyclopentane adopts puckered conformations. The two most commonly discussed forms are the envelope (Cₛ symmetry) and the half-chair (C₂ symmetry) .[3]

-

Envelope Conformation: Four carbon atoms are coplanar, with the fifth atom puckered out of the plane, resembling a sealed envelope's flap.[2][4] This relieves some, but not all, of the torsional strain.

-

Half-Chair Conformation: Three adjacent carbon atoms are coplanar, while the other two are puckered in opposite directions from the plane.[3]

Critically, the energy difference between the envelope and half-chair conformations in unsubstituted cyclopentane is minuscule (<0.5 kcal/mol), and the energy barrier for interconversion is extremely low.[5][6] This leads to a phenomenon known as pseudorotation , where the pucker rapidly migrates around the ring, making each carbon atom cycle through the out-of-plane position.[4][6]

Caption: Interconversion between envelope and half-chair conformers.

Influence of 1,3-Disubstitution on Conformational Preference

The introduction of substituents, such as in this compound, disrupts the free pseudorotation by creating distinct energy minima. The key to understanding the conformational analysis lies in the relative positioning of the two methyl groups, which can be described as pseudo-axial or pseudo-equatorial. For the cis isomer, two principal conformations emerge:

-

Diequatorial-like (e,e) Conformer: Both methyl groups occupy pseudo-equatorial positions on the puckered ring. In this arrangement, the substituents point away from the bulk of the ring, minimizing steric interactions.

-

Diaxial-like (a,a) Conformer: Both methyl groups occupy pseudo-axial positions. This conformation introduces significant, destabilizing steric strain due to a severe 1,3-diaxial interaction between the two methyl groups.[7][8] This interaction forces the two bulky groups into close proximity, a situation analogous to, but often more severe than, the 1,3-diaxial interactions seen in cyclohexane derivatives.[9][10]

Due to the severe steric clash in the diaxial-like form, the conformational equilibrium for this compound overwhelmingly favors the diequatorial-like conformer. The molecule is effectively "locked" into this lower-energy state.

Caption: Equilibrium strongly favors the diequatorial-like conformer.

Experimental Verification and Characterization

A multi-pronged approach combining Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling provides the most comprehensive understanding of the conformational equilibrium.

Protocol 1: NMR Spectroscopic Analysis

NMR spectroscopy is a powerful tool for probing molecular geometry in solution. Vicinal proton-proton coupling constants (³JHH) are particularly sensitive to the dihedral angle between the coupled protons, a relationship described by the Karplus equation.[11] By measuring these coupling constants, one can deduce the dominant conformation.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve a high-purity sample of this compound in a deuterated solvent (e.g., CDCl₃ or toluene-d₈ for low-temperature studies) in a standard 5 mm NMR tube.

-

Room Temperature Spectrum Acquisition: Acquire a high-resolution ¹H NMR spectrum at ambient temperature (e.g., 298 K). Due to rapid conformational interconversion, the observed spectrum will likely show time-averaged chemical shifts and coupling constants.[12]

-

Variable Temperature (VT) NMR (Optional but Recommended):

-

Cool the sample in the NMR probe incrementally (e.g., in 10 K steps) from room temperature down to the solvent's freezing point (e.g., ~180 K for toluene-d₈).

-

Acquire a spectrum at each temperature. The goal is to slow the rate of conformational exchange to a point where it is slow on the NMR timescale, allowing for the observation of distinct signals for each conformer.[13]

-

Causality: Lowering the temperature reduces the thermal energy (kT) available to the molecule, slowing the rate of interconversion. If the energy barrier is surmounted, distinct spectra for the major and minor conformers may be resolved. For this compound, the minor (a,a) conformer's population is so low that it is unlikely to be observed even at low temperatures. The primary observation will be the sharpening of signals for the single, dominant (e,e) conformer.

-

-

2D NMR for Signal Assignment: Acquire 2D correlation spectra, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), to unambiguously assign all proton and carbon signals.

-

Coupling Constant Extraction: Analyze the multiplet patterns in the high-resolution 1D ¹H spectrum to extract all relevant ³JHH values.

-

Karplus Analysis: Apply a generalized Karplus equation for five-membered rings to correlate the experimentally determined ³JHH values with dihedral angles.[6][14] The observed values are expected to be consistent with those predicted for a diequatorial-like envelope or half-chair conformation.

Protocol 2: Computational Modeling

Computational chemistry provides a quantitative measure of the relative stabilities of different conformers and can predict spectroscopic parameters.

Step-by-Step Methodology:

-

Structure Generation: Build 3D models of the plausible conformers of this compound (e.g., various diequatorial-like and diaxial-like envelope and half-chair forms) using molecular modeling software.

-

Geometry Optimization and Energy Calculation:

-

Perform a full geometry optimization for each starting structure. A reliable and widely used method is Density Functional Theory (DFT) with a suitable functional and basis set (e.g., B3LYP/6-31G(d)).

-

Causality: This process finds the lowest energy structure (the bottom of the potential energy well) for each conformer.

-

Following optimization, perform a frequency calculation to confirm that the structure is a true energy minimum (no imaginary frequencies) and to obtain thermodynamic data (enthalpy, Gibbs free energy).

-

-

Conformer Population Analysis: Calculate the relative Gibbs free energies (ΔG) between the conformers. The Boltzmann distribution equation can then be used to predict the equilibrium population of each conformer at a given temperature.

-

NMR Parameter Prediction (Self-Validation):

-

Using the optimized low-energy geometry, calculate NMR parameters (e.g., chemical shifts and coupling constants) using a method like GIAO (Gauge-Independent Atomic Orbital).

-

Trustworthiness: Comparing the computationally predicted coupling constants with the experimentally measured values serves as a powerful validation of the determined conformational model.[6] A strong correlation between the two datasets provides high confidence in the results.

-

Synthesis of Results: A Quantitative View

The combined experimental and computational approach yields a detailed picture of the conformational landscape. The diequatorial-like conformer is found to be significantly more stable than the diaxial-like form.

| Conformer | Substituent Position | Key Steric Interaction | Calculated Relative Energy (ΔG) | Predicted Population (298 K) |

| Conformer I | Diequatorial-like (e,e) | Minimal gauche interactions | 0.0 kcal/mol (Reference) | >99.9% |

| Conformer II | Diaxial-like (a,a) | Severe 1,3-CH₃↔CH₃ clash | > 5.5 kcal/mol | <0.1% |

Note: Energy values are illustrative and based on analogies with 1,3-disubstituted cyclohexanes. Precise values would be derived from the computational protocol described.

Caption: A self-validating workflow for conformational analysis.

Conclusion for Drug Development Professionals

For researchers in medicinal chemistry and drug development, understanding and controlling molecular conformation is paramount. The three-dimensional shape of a molecule dictates its ability to bind to a biological target. The principles demonstrated with this compound are directly applicable to more complex molecules containing five-membered rings, such as prostaglandins, steroids, and nucleoside analogues (e.g., ribose in RNA). An incorrect assumption about the dominant conformation of a drug candidate can lead to flawed structure-activity relationship (SAR) models and ultimately, failed development programs. The rigorous, integrated analytical workflow detailed herein provides a reliable methodology for establishing the precise 3D structure of flexible molecules, ensuring that molecular design efforts are built upon a solid structural foundation.

References

-

NotEvans. (2016). Cyclopentane conformations. Chemistry Stack Exchange. [Link]

-

Anet, F. A. L., & Bourn, A. J. R. (1967). NMR Study of Rotational Barriers and Conformational Preferences. II. d11‐Cyclohexane. The Journal of Chemical Physics. [Link]

-

Ashenhurst, J. (2014). Conformations of Cyclohexane (and Cyclopentane). Master Organic Chemistry. [Link]

-

LibreTexts. (2024). 4.4: Conformations of Cycloalkanes. Chemistry LibreTexts. [Link]

-

Chertkov, V. A., et al. (2006). Long-range J(CH) heteronuclear coupling constants in cyclopentane derivatives. Magnetic Resonance in Chemistry. [Link]

-

Altona, C., & Sundaralingam, M. (1972). Developments in the Karplus Equation as They Relate to the NMR Coupling Constants of Carbohydrates. Journal of the American Chemical Society. [Link]

-

Wu, A., & Cremer, D. (2003). Extension of the Karplus Relationship for NMR Spin−Spin Coupling Constants to Nonplanar Ring Systems: Pseudorotation of Cyclopentane. The Journal of Physical Chemistry A. [Link]

-

LibreTexts. (2021). 12.2: Spectroscopic Properties of Cyclohexanes. Chemistry LibreTexts. [Link]

-

Wu, A., & Cremer, D. (2003). Extension of the Karplus Relationship for NMR Spin-Spin Coupling Constants to Nonplanar Ring Systems: Pseudorotation of Cyclopentane. Semantic Scholar. [Link]

-

Rzepa, H. S. cis-1,3-Dimethylcyclohexane. Imperial College London. [Link]

-

LibreTexts. (2025). 3.3: Conformational analysis of cyclohexanes. Chemistry LibreTexts. [Link]

-

Eliel, E. L., & Allinger, N. L. (1965). Conformations and Strain Energy of Cyclopentane and its Derivatives. Journal of the American Chemical Society. [Link]

-

ResearchGate. (2025). Stereochemistry of cyclopentane derivatives from 2, 3JCH dependence on dihedral angle (θ H C C X). [Link]

-

Ross, B. D., & True, N. S. (1983). NMR spectroscopy of cyclohexane. Gas-phase conformational kinetics. Journal of the American Chemical Society. [Link]

-

Eliel, E. L. (2015). Conformational analysis of cycloalkanes. SciSpace. [Link]

-

Oregon State University. Chapter 4 Worked Problem 1. [Link]

-

KARANS CHEMWORLD. (2024). NMR spectra of cyclohexane conformational exchange ring flipping rate faster than nmr time scale. YouTube. [Link]

-

Cremer, D., & Wu, A. (2003). Extension of the Karplus Relationship for NMR Spin-Spin Coupling Constants to Nonplanar Ring Systems: Pseudorotation of Tetrahydrofuran. MDPI. [Link]

-

Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). [Link]

-

AUREMN. (2011). NMR Spectroscopy: a Tool for Conformational Analysis. [Link]

-

Unknown Author. (n.d.). Conformational Analysis of 1,3-Disubstituted Cyclohexanes. [Link]

-

Pearson+. (n.d.). One of the chair conformers of cis-1,3-dimethylcyclohexane is 5.4.... [Link]

-

Brainly. (2023). The diaxial conformation of cis-1,3-dimethylcyclohexane is approximately 23 kJ/mol less stable than the.... [Link]

-

Rzepa, H. S. (2014). Cycloalkanes. Imperial College London. [Link]

-

LibreTexts. (2020). 2.16: Conformations of Disubstituted Cyclohexanes. Chemistry LibreTexts. [Link]

-

Soderberg, T. (n.d.). 3.6. Conformations of cyclic alkanes. Organic Chemistry 1: An open textbook. [Link]

-

University of Calgary. (n.d.). Chapter 3: Alkanes and Cycloalkanes. [Link]

-

Rzepa, H. S. trans-dimethylcyclohexane.html. Imperial College London. [Link]

-

Fiveable. (n.d.). 1,3-Diaxial interaction Definition. [Link]

-

ChemServ. (n.d.). Cis-1,4. [Link]

-

PubChem. (n.d.). This compound. [Link]

-

The Organic Chemistry Tutor. (2012). Problem 6: cis or trans 1,3-diEtcyclohex.mp4. YouTube. [Link]

-

Pearson. (2024). a. Draw the two chair conformations of cis-1,3-dimethylcyclohexane.... [Link]

-

NIST. (n.d.). Cyclopentane, 1,3-dimethyl-, cis-. NIST WebBook. [Link]

-

Proprep. (n.d.). Explain 1,3- diaxial interactions with suitable examples?. [Link]

-

ResearchGate. (2025). Application of 1 J(C,H) coupling constants in conformational analysis. [Link]

-

LibreTexts. (2024). 4.4: Conformations of Cycloalkanes. Chemistry LibreTexts. [Link]

-

The Organic Chemistry Tutor. (2023). 1,3 diaxial interactions. YouTube. [Link]

-

UCLA Chemistry and Biochemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Diaxial interaction (1,3-diaxial interaction). [Link]

-

Chemistry Steps. (n.d.). 1,3-Diaxial Interactions and A value for Cyclohexanes. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Cycloalkanes [ch.ic.ac.uk]

- 4. 3.6. Conformations of cyclic alkanes | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. fiveable.me [fiveable.me]

- 8. Illustrated Glossary of Organic Chemistry - Diaxial interaction (1,3-diaxial interaction) [chem.ucla.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. mdpi.com [mdpi.com]

- 12. youtube.com [youtube.com]

- 13. auremn.org.br [auremn.org.br]

- 14. DEVELOPMENTS IN THE KARPLUS EQUATION AS THEY RELATE TO THE NMR COUPLING CONSTANTS OF CARBOHYDRATES - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of cis-1,3-Dimethylcyclopentane for beginners

An In-depth Technical Guide on the Synthesis of cis-1,3-Dimethylcyclopentane

Abstract

This guide provides a comprehensive overview of a reliable and instructive method for the synthesis of this compound, tailored for researchers and scientists. The core of the strategy revolves around the stereoselective catalytic hydrogenation of an alkene precursor, 1,3-dimethylcyclopentene. This approach is favored for its high stereocontrol, excellent yield, and procedural simplicity, making it an ideal method for demonstrating the principles of stereoselective synthesis in cyclic systems. We will delve into the underlying mechanism that dictates the cis stereochemistry, provide a detailed experimental protocol, discuss essential safety considerations, and outline methods for product characterization.

Part 1: Foundational Principles: Stereoisomerism and Synthetic Strategy

In cyclic alkanes, substituents can be located on the same side (cis) or on opposite sides (trans) of the ring's plane. This seemingly subtle difference in spatial arrangement, known as stereoisomerism, can profoundly impact a molecule's physical properties and biological activity. The synthesis of a specific stereoisomer, therefore, is a fundamental challenge and goal in organic chemistry.

For 1,3-dimethylcyclopentane, the target is the cis isomer, where both methyl groups are oriented on the same face of the cyclopentane ring.

Figure 1. Comparison of cis and trans isomers of 1,3-dimethylcyclopentane.

Figure 1. Comparison of cis and trans isomers of 1,3-dimethylcyclopentane.

The most effective and direct strategy to enforce this specific stereochemistry is through the catalytic hydrogenation of 1,3-dimethylcyclopentene. This reaction involves the addition of hydrogen (H₂) across the double bond in the presence of a metal catalyst.[1][2]

The Causality of cis Stereoselectivity

The high stereoselectivity of this reaction is a direct consequence of its mechanism. The reaction occurs on the surface of a solid metal catalyst, typically palladium on carbon (Pd/C), platinum (Pt), or nickel (Ni).[2]

-

Adsorption: The alkene molecule approaches and adsorbs onto the planar surface of the catalyst. The cyclopentene ring lies relatively flat against the metal.

-

Hydrogen Addition: Hydrogen gas, which is also adsorbed onto the metal surface, is delivered to the double bond.

-

Syn-Addition: Crucially, both hydrogen atoms are added to the same face of the double bond—the face that is adsorbed onto the catalyst.[3] This mode of addition is termed syn-addition.

When 1,3-dimethylcyclopentene undergoes syn-addition of hydrogen, both new C-H bonds are formed on the same side of the ring, forcing the two pre-existing methyl groups to reside on the opposite side, resulting in a cis relative stereochemistry.[2][3]

Diagram 1: Catalytic Hydrogenation Workflow

Part 2: Experimental Protocol

This section details the complete workflow for the synthesis of this compound from 1,3-dimethylcyclopentene.

Materials and Reagents

It is imperative to handle all chemicals with appropriate safety measures in a well-ventilated fume hood.

| Compound | Formula | MW ( g/mol ) | Boiling Point (°C) | Hazards |

| 1,3-Dimethylcyclopentene | C₇H₁₂ | 96.17 | 94-95 | Flammable Liquid |

| Palladium on Carbon (10% Pd) | Pd/C | - | - | Flammable Solid (Pyrophoric when dry) |

| Hydrogen Gas | H₂ | 2.02 | -252.9 | Extremely Flammable Gas |

| Ethanol (Anhydrous) | C₂H₅OH | 46.07 | 78.4 | Flammable Liquid, Irritant |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 34.6 | Extremely Flammable, Peroxide Former |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | Hygroscopic |

Mandatory Safety Precautions

-

Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. The reaction must be conducted in a well-ventilated area, away from ignition sources, using a sealed apparatus designed for hydrogenation.[4] A hydrogen cylinder must be secured and equipped with a proper regulator.

-

Palladium on Carbon (Pd/C): The catalyst is typically supplied wet to mitigate its pyrophoric nature. Never allow the catalyst to dry completely in the air. When filtering, keep the filter cake moist. Spent catalyst should be quenched carefully in water before disposal.

-

Solvents: Ethanol and diethyl ether are flammable liquids. All heating should be done using a heating mantle or water bath; no open flames are permitted.[5]

-

Personal Protective Equipment (PPE): Safety goggles, a flame-retardant lab coat, and appropriate gloves are mandatory at all times.[6][7]

Step-by-Step Synthesis Procedure

Diagram 2: Experimental Synthesis Workflow

-

Apparatus Setup: Assemble a hydrogenation apparatus (e.g., a Parr shaker or a heavy-walled flask with a three-way stopcock for balloon hydrogenation). Ensure all glassware is dry and connections are secure. Purge the entire system with an inert gas like nitrogen or argon.

-

Charging the Reactor: In the reaction flask, dissolve 1,3-dimethylcyclopentene (e.g., 5.0 g, 52 mmol) in anhydrous ethanol (50 mL). Carefully add 10% palladium on carbon (e.g., 0.25 g, ~5 mol% catalyst) as a slurry in a small amount of ethanol. Rationale: Adding the catalyst wet and as a slurry prevents it from becoming airborne and igniting upon contact with air.

-

Hydrogenation: Seal the apparatus. Evacuate the inert gas and carefully introduce hydrogen gas. Pressurize the vessel to the desired pressure (typically 30-50 psi for this type of reaction) or use a hydrogen-filled balloon.

-

Reaction: Stir the mixture vigorously to ensure good contact between the catalyst, substrate, and hydrogen. The reaction is typically exothermic and can be monitored by observing the uptake of hydrogen from the pressure gauge or balloon. Allow the reaction to proceed for 2-4 hours at room temperature.

-

Catalyst Filtration: Once the reaction is complete (hydrogen uptake ceases), carefully vent the excess hydrogen and purge the system with nitrogen. Under a nitrogen atmosphere , filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with a small amount of ethanol to recover all the product. Rationale: Celite provides a fine filter bed that prevents the finely divided carbon catalyst from passing through. Keeping the pad wet is a critical safety step.

-

Work-up and Purification:

-

Transfer the filtrate to a round-bottom flask and remove the ethanol using a rotary evaporator.

-

Dissolve the remaining residue in diethyl ether (50 mL) and transfer to a separatory funnel.

-

Wash the organic layer with water (2 x 25 mL) to remove any trace water-soluble impurities.

-

Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

-

Carefully remove the diethyl ether by rotary evaporation.

-

The crude product can be purified by simple distillation, collecting the fraction boiling around 91-92°C.[8]

-

Part 3: Product Characterization and Validation

Confirming the structure and purity of the final product is a non-negotiable step in synthesis.

Expected Spectroscopic Data

The successful synthesis of this compound can be validated by comparing its spectroscopic data with established literature values.[8][9][10]

| Technique | Expected Observations for this compound |

| ¹H NMR | The spectrum is expected to be complex due to the overlapping signals of the cyclopentane ring protons. Key signals would include a doublet for the methyl group protons and multiplets for the methine and methylene protons on the ring. The symmetry of the cis isomer simplifies the spectrum compared to the trans isomer. |

| ¹³C NMR | Distinct signals for the methyl carbons, the methine carbons (C1 and C3), and the methylene carbons (C2, C4, C5) are expected. Due to the molecule's symmetry, C4 and C5 would be equivalent. |

| IR Spectroscopy | The spectrum will be characteristic of a saturated alkane, showing strong C-H stretching absorptions just below 3000 cm⁻¹ and C-H bending vibrations around 1450 cm⁻¹ and 1375 cm⁻¹. The absence of a C=C stretching band (around 1650 cm⁻¹) confirms the complete reduction of the starting alkene. |

| Mass Spec (GC-MS) | The molecular ion peak (M⁺) should appear at m/z = 98, corresponding to the molecular weight of C₇H₁₄.[10] Gas chromatography will also serve to assess the purity of the sample. |

Part 4: Conclusion and Outlook

The synthesis of this compound via catalytic hydrogenation of 1,3-dimethylcyclopentene is a robust and highly illustrative procedure for scientists and researchers. It serves as an excellent practical example of stereocontrol, where the choice of reaction mechanism—in this case, syn-addition on a catalyst surface—directly dictates the stereochemical outcome. The protocol described is reliable and scalable, and the principles are broadly applicable to the synthesis of other cis-substituted cyclic systems. By adhering to the detailed experimental and safety guidelines, this synthesis can be performed efficiently and safely to yield a product of high purity.

References

- 1. homework.study.com [homework.study.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Answered: What is(are) the product(s) in the Pd-catalyzed hydrogenation of 1,2-dimethylcyclopentene? Include stereochemistry. | bartleby [bartleby.com]

- 4. This compound | C7H14 | CID 17326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

- 6. gelest.com [gelest.com]

- 7. s3.amazonaws.com [s3.amazonaws.com]

- 8. spectrabase.com [spectrabase.com]

- 9. This compound(2532-58-3) IR Spectrum [m.chemicalbook.com]

- 10. Cyclopentane, 1,3-dimethyl-, cis- [webbook.nist.gov]

An In-Depth Technical Guide to cis-1,3-Dimethylcyclopentane: From Fundamental Properties to Applications in Medicinal Chemistry

This guide provides a comprehensive technical overview of cis-1,3-dimethylcyclopentane, a saturated alicyclic hydrocarbon. Intended for researchers, scientists, and professionals in drug development, this document delves into its chemical identity, physicochemical properties, synthesis, reactivity, and its emerging role as a structural scaffold in medicinal chemistry. The content is grounded in established scientific principles and supported by authoritative references to ensure accuracy and reliability.

Introduction: The Significance of the Cyclopentane Scaffold

The cyclopentane ring is a fundamental structural motif in a multitude of natural products and synthetic drugs. Its conformational flexibility allows for the spatial presentation of substituents in distinct orientations, rendering it a valuable scaffold in the design of novel therapeutic agents. This compound, with its defined stereochemistry, serves as an excellent model system for studying the influence of substituent orientation on molecular properties and reactivity. Furthermore, the 1,3-disubstituted cyclopentane framework is a key component in various biologically active molecules, including carbocyclic nucleoside analogues, which are pivotal in antiviral and anticancer drug discovery.[1] This guide aims to provide a detailed exploration of this compound, offering insights that can be leveraged in synthetic and medicinal chemistry endeavors.

Chemical Identifiers and Physicochemical Properties

A precise understanding of a compound's identity and physical characteristics is paramount for its application in research and development. The following tables summarize the key identifiers and physicochemical properties of this compound.

Table 1: Chemical Identifiers for this compound [2]

| Identifier | Value |

| CAS Number | 2532-58-3 |

| IUPAC Name | This compound |

| PubChem CID | 17326 |

| EINECS Number | 219-793-1 |

| Molecular Formula | C₇H₁₄ |

| SMILES | C[C@@H]1CCC |

| InChI | InChI=1S/C7H14/c1-6-3-4-7(2)5-6/h6-7H,3-5H2,1-2H3/t6-,7+ |

| InChIKey | XAZKFISIRYLAEE-KNVOCYPGSA-N |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 98.19 g/mol | [2] |

| Appearance | Colorless liquid | |

| Boiling Point | 91-92 °C | [3] |

| Melting Point | -134.05 °C | [3] |

| Density | 0.745 g/cm³ at 20 °C | [4] |

| Vapor Pressure | 66.2 mmHg at 25 °C | [2] |

| Solubility | Insoluble in water; soluble in organic solvents. |

Synthesis of this compound

The primary and most efficient method for the synthesis of this compound is the catalytic hydrogenation of 1,3-dimethylcyclopentene. This reaction proceeds with syn-addition of hydrogen across the double bond, leading to the desired cis stereochemistry.

Catalytic Hydrogenation of 1,3-Dimethylcyclopentene

The catalytic hydrogenation of alkenes is a well-established and highly efficient method for the preparation of alkanes.[5] The reaction involves the addition of hydrogen gas across the double bond in the presence of a metal catalyst. The stereochemistry of the addition is predominantly syn, meaning both hydrogen atoms add to the same face of the double bond. This is because the alkene adsorbs onto the surface of the metal catalyst, and the hydrogen atoms are delivered from the catalyst surface to the same side of the alkene.[5]

Caption: Catalytic hydrogenation of 1,3-dimethylcyclopentene.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on standard catalytic hydrogenation methods.[6][7]

Materials:

-

1,3-Dimethylcyclopentene

-

Palladium on carbon (10% Pd/C) or Platinum(IV) oxide (Adam's catalyst)

-

Ethanol or Ethyl Acetate (solvent)

-

Hydrogen gas (H₂)

-

Parr hydrogenation apparatus or a similar setup

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Reactor Setup: In a high-pressure reaction vessel (e.g., a Parr shaker bottle), add 1,3-dimethylcyclopentene (1.0 eq).

-

Solvent and Catalyst Addition: Under an inert atmosphere, add a suitable solvent such as ethanol or ethyl acetate. Carefully add the catalyst (typically 1-5 mol% of Pd/C or PtO₂).

-

Hydrogenation: Seal the reaction vessel and connect it to the hydrogenation apparatus. Purge the system with hydrogen gas to remove any air. Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-100 psi).

-

Reaction: Agitate the reaction mixture at room temperature. Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete within a few hours.

-

Workup: Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas. Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Purification: Remove the solvent from the filtrate under reduced pressure. The resulting crude product can be purified by distillation to yield pure this compound.

Causality Behind Experimental Choices:

-

Catalyst Choice: Palladium on carbon and platinum oxide are highly active and selective catalysts for alkene hydrogenation.

-

Solvent: Ethanol and ethyl acetate are common solvents for hydrogenation as they are relatively inert and can dissolve both the substrate and the hydrogen gas to some extent.

-

Pressure: Higher hydrogen pressure increases the rate of reaction by increasing the concentration of hydrogen available at the catalyst surface.

Chemical Reactivity of this compound

As a saturated hydrocarbon, this compound exhibits relatively low reactivity. However, it can undergo reactions typical of alkanes, such as free-radical halogenation and oxidation under forcing conditions.

Free-Radical Halogenation

The halogenation of alkanes proceeds via a free-radical chain mechanism, which involves initiation, propagation, and termination steps.[8] The reaction is initiated by the homolytic cleavage of the halogen-halogen bond, typically induced by UV light or heat. The resulting halogen radicals then abstract a hydrogen atom from the alkane to form an alkyl radical. This alkyl radical then reacts with a halogen molecule to form the alkyl halide and another halogen radical, thus propagating the chain.

In the case of this compound, there are several types of hydrogen atoms that can be abstracted. The selectivity of the halogenation depends on the stability of the resulting alkyl radical (tertiary > secondary > primary). Therefore, bromination, which is more selective than chlorination, will preferentially occur at the tertiary carbon atoms (C1 and C3).

Caption: Free-radical bromination of this compound.

Expected Major Product: The major product of the monobromination of this compound is expected to be the tertiary bromide, formed by the substitution of a hydrogen atom at either the C1 or C3 position.[9]

Oxidation

While resistant to oxidation under mild conditions, this compound can be oxidized using strong oxidizing agents at elevated temperatures. The oxidation can lead to the formation of alcohols, ketones, or dicarboxylic acids, depending on the reaction conditions and the oxidant used. For instance, oxidation with potassium permanganate (KMnO₄) under vigorous conditions can lead to the cleavage of the cyclopentane ring. Milder oxidation, if achievable, might yield the corresponding tertiary alcohols.

This compound as a Scaffold in Medicinal Chemistry

The cyclopentane ring is a privileged scaffold in drug discovery due to its ability to mimic the furanose ring of nucleosides, leading to the development of carbocyclic nucleoside analogues.[10] These analogues often exhibit enhanced metabolic stability because they lack the glycosidic bond that is susceptible to enzymatic cleavage.[10]

Carbocyclic Nucleoside Analogues

Carbocyclic nucleosides are a class of compounds where the ribose or deoxyribose sugar of a natural nucleoside is replaced by a carbocyclic ring, typically a cyclopentane or cyclopentene.[1] This structural modification can lead to compounds with potent antiviral and anticancer activities. The synthesis of these analogues often starts from chiral cyclopentane or cyclopentene precursors.[11][12] While this compound itself is not a direct precursor, its functionalized derivatives serve as key building blocks.

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | C7H14 | CID 17326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cyclopentane, 1,3-dimethyl-, cis- [webbook.nist.gov]

- 4. 502. The configurations of the isomeric forms of 1: 3-dimethylcyclopentane - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. mdpi.com [mdpi.com]

- 7. Hydrogenation of Cyclic 1,3-Diones to Their 1,3-Diols Using Heterogeneous Catalysts: Toward a Facile, Robust, Scalable, and Potentially Bio-Based Route - PMC [pmc.ncbi.nlm.nih.gov]

- 8. byjus.com [byjus.com]

- 9. homework.study.com [homework.study.com]

- 10. Stereoselective Syntheses of Carbocyclic Nucleosides : Department of Chemistry : University of Hamburg [chemie.uni-hamburg.de]

- 11. Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Practical synthesis of D- and l-2-cyclopentenone and their utility for the synthesis of carbocyclic antiviral nucleosides against orthopox viruses (smallpox, monkeypox, and cowpox virus) - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermodynamic Properties of cis-1,3-Dimethylcyclopentane: A Comprehensive Technical Guide

Abstract

This technical guide provides an in-depth exploration of the thermodynamic properties of cis-1,3-Dimethylcyclopentane, a significant cycloalkane in various chemical and industrial processes. The document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of both the experimental and computational methodologies used to determine these properties. By synthesizing field-proven insights with technical accuracy, this guide explains the causality behind experimental choices and outlines self-validating protocols. Key thermodynamic data, including enthalpy of formation, heat capacity, and entropy, are presented in structured tables for clarity. Furthermore, detailed experimental and computational workflows are provided, supplemented by visualizations to elucidate complex relationships and procedures.

Introduction: The Significance of Thermodynamic Data

This compound (C₇H₁₄, CAS Registry Number: 2532-58-3) is a saturated cyclic hydrocarbon.[1][2] Understanding its thermodynamic properties is paramount for a variety of applications, from modeling combustion processes of fuels to its use as a model compound for studying steric and conformational effects in cyclic systems.[1] The stability and energy content of this molecule, dictated by its thermodynamic parameters, influence reaction equilibria, kinetics, and the overall efficiency of chemical processes.

The "cis" configuration of the two methyl groups on the cyclopentane ring introduces specific steric interactions and conformational constraints that significantly impact its thermodynamic behavior compared to its trans isomer.[3][4] Accurate thermodynamic data, such as the enthalpy of formation, heat capacity, and entropy, are essential for:

-

Reaction Engineering and Process Design: Predicting the heat of reaction and equilibrium constants for chemical transformations involving this compound.

-

Combustion Science: Modeling the energy release and combustion characteristics of fuels containing this or similar cycloalkanes.

-

Computational Chemistry: Providing benchmark data for the validation and refinement of theoretical models used to predict molecular properties.

-

Drug Development: Understanding the conformational preferences and energetic landscapes of cyclic moieties within larger drug molecules.

This guide will delve into the established methodologies for determining these critical thermodynamic properties, offering both the theoretical underpinnings and practical, step-by-step protocols.

Experimental Determination of Thermodynamic Properties

The experimental quantification of thermodynamic properties relies on precise calorimetric and physical measurement techniques. The choice of method is dictated by the property of interest and the physical state of the substance. For a volatile liquid like this compound, special considerations are necessary to ensure accuracy.

Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of combustion (ΔcH°) is a fundamental property from which the standard enthalpy of formation (ΔfH°) can be derived. The primary technique for this measurement is bomb calorimetry.

Expertise & Experience: The Rationale Behind the Method

A bomb calorimeter is essentially a constant-volume reactor. The complete combustion of a known mass of the sample in a high-pressure oxygen environment releases heat, which is absorbed by a surrounding water bath. The temperature change of the water is meticulously measured to calculate the heat of combustion. For a volatile liquid like this compound, the key challenge is to prevent its evaporation before ignition. This is typically addressed by encapsulating the liquid in a sealed container of known, low heat of combustion.

Experimental Protocol: Determination of Enthalpy of Combustion

-

Sample Preparation:

-

A precise mass (typically 0.5 - 1.0 g) of high-purity this compound is weighed into a gelatin capsule or a thin-walled glass ampule.

-

The capsule is sealed to prevent evaporation. The mass of the capsule is also recorded.

-

-

Bomb Assembly:

-

The encapsulated sample is placed in a platinum or fused silica crucible within the bomb.

-

A known length of ignition wire (e.g., nickel-chromium) is connected to the electrodes, with a portion of the wire in contact with the sample or a cotton thread tied to it to facilitate ignition.

-

A small, known amount of distilled water (typically 1 mL) is added to the bomb to saturate the internal atmosphere, ensuring that any water formed during combustion is in the liquid state.

-

The bomb is sealed and purged with oxygen before being pressurized to approximately 30 atm with pure oxygen.

-

-

Calorimetric Measurement:

-

The sealed bomb is submerged in a known mass of water in the calorimeter's insulated bucket.

-

The system is allowed to reach thermal equilibrium, and the initial temperature is recorded with high precision (to 0.001 °C).

-

The sample is ignited by passing an electric current through the ignition wire.

-

The temperature of the water is recorded at regular intervals until a maximum temperature is reached and the system begins to cool.

-

-

Data Analysis:

-

The temperature-time data is used to correct for any heat exchange with the surroundings.

-

The total heat released is calculated from the corrected temperature rise and the heat capacity of the calorimeter system (determined by combusting a standard substance like benzoic acid).

-

Corrections are made for the heat of combustion of the capsule, the ignition wire, and the formation of nitric acid from residual nitrogen in the bomb.

-

The constant-volume heat of combustion (ΔcU) is calculated and then converted to the standard enthalpy of combustion (ΔcH°) at constant pressure.

-

Trustworthiness: A Self-Validating System

The protocol's integrity is maintained through rigorous calibration and the use of standards. The heat capacity of the calorimeter is not a theoretical value but is experimentally determined using a substance with a precisely known heat of combustion, such as benzoic acid. This calibration inherently accounts for the heat absorbed by all components of the system. Furthermore, running multiple replicates and ensuring complete combustion (checked by analyzing the gaseous products for carbon monoxide) validates the experimental results.

Computational Prediction of Thermodynamic Properties

In parallel with experimental methods, computational chemistry offers a powerful and often more cost-effective means of predicting thermodynamic properties. Ab initio and Density Functional Theory (DFT) methods are at the forefront of these computational approaches.

Enthalpy of Formation from Ab Initio and DFT Calculations

Computational methods calculate the total electronic energy of a molecule. To derive the enthalpy of formation, a thermochemical cycle is employed, typically an atomization or isodesmic reaction scheme.

Expertise & Experience: Choosing the Right Computational Strategy

Directly calculating the enthalpy of formation from the constituent elements in their standard states is computationally challenging. A more reliable approach is to use a balanced chemical equation where the number and types of bonds are conserved as much as possible between reactants and products (an isodesmic reaction). This allows for significant cancellation of systematic errors in the calculations, leading to more accurate results.

For a molecule like this compound, conformational flexibility must be considered. The cyclopentane ring is not planar and can adopt various puckered conformations, such as the "envelope" and "twist" forms.[3] The relative energies of these conformers must be calculated to identify the global minimum energy structure and to account for the population of different conformers at a given temperature.

Computational Protocol: DFT Calculation of Enthalpy of Formation

-

Conformational Search:

-

A systematic or stochastic conformational search is performed to identify all low-energy conformers of this compound.

-

-

Geometry Optimization and Frequency Calculation:

-

The geometry of each identified conformer is optimized using a suitable DFT method (e.g., B3LYP) with a reasonably large basis set (e.g., 6-31G(d,p)).

-

Vibrational frequency calculations are performed at the same level of theory for each optimized structure. The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface.

-

-

Single-Point Energy Calculation:

-

To improve accuracy, single-point energy calculations are performed on the optimized geometries using a higher level of theory or a larger basis set (e.g., CBS-QB3, G4, or a larger basis set like cc-pVTZ).

-

-

Thermochemical Analysis:

-

The results of the frequency calculations are used to compute the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy at the desired temperature (e.g., 298.15 K).

-

-

Isodesmic Reaction Scheme:

-

A suitable isodesmic reaction is constructed. For example: this compound + 2 * Methane -> Cyclopentane + 2 * Propane

-

The same computational protocol (steps 2-4) is applied to all molecules in the isodesmic reaction.

-

-

Calculation of Reaction Enthalpy:

-

The enthalpy of the reaction (ΔrH°) is calculated as the sum of the computed enthalpies of the products minus the sum of the computed enthalpies of the reactants.

-

-

Derivation of Enthalpy of Formation:

-

The enthalpy of formation of this compound is calculated using Hess's law: ΔfH°(this compound) = [ΔfH°(Cyclopentane) + 2 * ΔfH°(Propane)] - [2 * ΔfH°(Methane)] - ΔrH°

-

Experimentally determined standard enthalpies of formation for the other species in the reaction are used.

-

Trustworthiness: Validation and Benchmarking

The reliability of the computational results is assessed by comparing them with experimental data for related molecules. The choice of DFT functional and basis set should be benchmarked against a set of compounds for which accurate experimental thermodynamic data is available. The consistency of results across different levels of theory also provides confidence in the predictions.

Summary of Thermodynamic Data

The following tables summarize key thermodynamic data for this compound based on experimental measurements and computational studies.

Table 1: Standard Molar Thermodynamic Properties of this compound at 298.15 K

| Property | Symbol | Value | Units | Reference |

| Standard Molar Enthalpy of Formation (liquid) | ΔfH°(l) | -177.3 ± 1.0 | kJ/mol | [5] |

| Standard Molar Enthalpy of Formation (gas) | ΔfH°(g) | -143.0 ± 1.0 | kJ/mol | [5] |

| Standard Molar Enthalpy of Combustion (liquid) | ΔcH°(l) | -4675.2 ± 0.9 | kJ/mol | [5] |

| Standard Molar Entropy (liquid) | S°(l) | 262.8 | J/mol·K | [6] |

| Standard Molar Entropy (gas) | S°(g) | 363.5 | J/mol·K | [6] |

Table 2: Phase Change and Other Properties of this compound

| Property | Symbol | Value | Units | Reference |

| Boiling Point | Tb | 364.0 ± 0.6 | K | [7] |

| Enthalpy of Vaporization at 298.15 K | ΔvapH° | 34.3 | kJ/mol | [7] |

| Triple Point Temperature | Ttriple | 139.48 | K | [7] |

| Critical Temperature | Tc | 551.9 | K | [7] |

Visualizations

Experimental Workflow: Bomb Calorimetry

Caption: Workflow for determining the enthalpy of combustion using bomb calorimetry.

Computational Workflow: DFT Calculation of Enthalpy of Formation

Caption: Workflow for calculating the enthalpy of formation using DFT and an isodesmic reaction scheme.

Conclusion

The thermodynamic properties of this compound are well-characterized through a combination of meticulous experimental work and increasingly accurate computational methods. This guide has outlined the foundational principles and practical protocols for determining these properties, emphasizing the importance of a synergistic approach where experimental data validates and benchmarks computational models. The data presented herein serves as a valuable resource for professionals in chemical engineering, materials science, and drug development, enabling more accurate modeling, process optimization, and a deeper understanding of the behavior of cyclic hydrocarbons.

References

-

Scott, D. W., Berg, W. T., & McCullough, J. P. (1960). Chemical thermodynamic properties of methylcyclopentane and 1-cis-3-dimethylcyclopentane. The Journal of Physical Chemistry, 64(7), 906–908. [Link]

-

National Institute of Standards and Technology. (n.d.). Cyclopentane, 1,3-dimethyl-, cis-. In NIST Chemistry WebBook. Retrieved from [Link]

- Eliel, E. L., Wilen, S. H., & Mander, L. N. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.

- Majer, V., & Svoboda, V. (1985). Enthalpies of Vaporization of Organic Compounds: A Critical Review and Data Compilation.

-

Gross, M. E., Oliver, G. D., & Huffman, H. M. (1953). Low temperature thermal data for some C7H14 alkylcyclopentanes. Journal of the American Chemical Society, 75(12), 2801–2804. [Link]

-

Dragojlovic, V. (2015). Conformational analysis of cycloalkanes. ChemTexts, 1(3), 14. [Link]

- Johnson, W. H., Prosen, E. J., & Rossini, F. D. (1949). Heats of combustion and isomerization of the six C7H14 alkylcyclopentanes.

-

McCullough, J. P., Pennington, R. E., Smith, J. C., Hossenlopp, I. A., & Waddington, G. (1959). Thermodynamics of Cyclopentane, Methylcyclopentane and 1,cis-3-Dimethylcyclopentane: Verification of the Concept of Pseudorotation. Journal of the American Chemical Society, 81(22), 5880–5883. [Link]

- Foresman, J. B., & Frisch, Æ. (1996). Exploring Chemistry with Electronic Structure Methods. Gaussian, Inc.

-

PubChem. (n.d.). This compound. In PubChem Compound Database. Retrieved from [Link]

-

Cheméo. (n.d.). Cyclopentane, 1,3-dimethyl-, cis-. Retrieved from [Link]

-

Wikipedia. (n.d.). Cycloalkane. Retrieved from [Link]

-

Stenutz. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 1,3-Dimethylcyclopentane. In PubChem Compound Database. Retrieved from [Link]

Sources

- 1. ME 354 Lab - Bomb Calorimeter Experiment [www2.latech.edu]

- 2. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.tamu.edu [chem.tamu.edu]

- 6. fiveable.me [fiveable.me]

- 7. CCCBDB How to get an enthalpy of formation from ab initio calculations [cccbdb.nist.gov]

An In-depth Technical Guide to cis-1,3-Dimethylcyclopentane: Discovery, Synthesis, and Stereochemical Landscape

Abstract

This technical guide provides a comprehensive overview of cis-1,3-dimethylcyclopentane, a saturated alicyclic hydrocarbon that serves as a fundamental model for stereochemical and conformational analysis in five-membered ring systems. Addressed to researchers, scientists, and professionals in drug development and materials science, this document delves into the historical context of its discovery, details modern stereoselective synthetic protocols, and offers an in-depth analysis of its conformational behavior and spectroscopic signatures. By integrating foundational principles with contemporary experimental and computational insights, this guide aims to be an authoritative resource for understanding and utilizing this archetypal cycloalkane.

Introduction and Molecular Architecture

This compound, with the molecular formula C₇H₁₄, is a cycloalkane characterized by a five-membered carbon ring substituted with two methyl groups on the same face of the ring at the 1 and 3 positions.[1][2] This specific stereochemical arrangement defines it as the cis isomer. As a saturated hydrocarbon, it is a colorless and flammable liquid with low reactivity, typical of alkanes.[1][2] Its significance in organic chemistry, however, transcends its physical properties. It serves as an excellent pedagogical tool and a research subject for exploring the nuances of stereoisomerism, conformational dynamics in non-planar rings, and the influence of substituent effects on molecular stability and properties.

A critical aspect of the molecular architecture of this compound is its chirality. Despite having two stereocenters (at C-1 and C-3), the molecule possesses a plane of symmetry that bisects the C-2 carbon and the bond between C-4 and C-5. Consequently, this compound is a meso compound and is achiral, meaning it is superimposable on its mirror image and does not exhibit optical activity. This is in contrast to its diastereomer, trans-1,3-dimethylcyclopentane, which exists as a pair of enantiomers.

Nomenclature and Stereochemical Descriptors

The systematic IUPAC name for this compound is this compound. Due to its meso nature, the stereochemical descriptors for the two chiral centers are (1R,3S). The "rel-" prefix in some database entries, such as (1R,3S)-rel-, further indicates the relative and meso configuration.[1]

Historical Context: The Emergence of Cycloalkane Chemistry

The specific discovery of this compound is not pinpointed to a single date or individual in the historical literature. Instead, its identification and characterization are intrinsically linked to the broader evolution of cycloalkane chemistry and the development of stereochemical theory in the late 19th and early 20th centuries.

Early investigations into cyclic hydrocarbons were marked by challenges in synthesis and characterization. A notable instance in the mid-19th century was the reduction of benzene using hydrogen iodide, which was initially believed to yield "hexahydrobenzene" (cyclohexane).[3] However, subsequent work and the eventual synthesis of cyclohexane in 1894 revealed that the product of this reduction was, in fact, methylcyclopentane, a result of rearrangement.[3] This highlights the early encounters with five-membered ring systems and the complexities of their formation.

The foundational principles of ring strain and conformational analysis, pioneered by chemists like Adolf von Baeyer, were crucial for understanding substituted cycloalkanes. The advent of more sophisticated analytical techniques in the mid-20th century, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, was instrumental in unequivocally distinguishing between stereoisomers like the cis and trans forms of 1,3-dimethylcyclopentane.

Stereoselective Synthesis of this compound

The synthesis of this compound with high stereoselectivity is a key requirement for its use as a reference compound and in stereochemical studies. While several general methods for the formation of cyclopentane rings exist, the most direct and stereocontrolled route to the cis isomer is through the catalytic hydrogenation of an appropriate unsaturated precursor.

Catalytic Hydrogenation of 1,3-Dimethylcyclopentene

The catalytic hydrogenation of 1,3-dimethylcyclopentene over a heterogeneous catalyst such as platinum, palladium, or nickel is a highly effective method for the synthesis of this compound.[4] The mechanism of this reaction involves the syn-addition of two hydrogen atoms to the same face of the double bond.[4] The alkene adsorbs onto the surface of the metal catalyst, and the hydrogen atoms are delivered from the catalyst surface to the same side of the double bond, resulting in the exclusive formation of the cis product.

Caption: Workflow for the stereoselective synthesis of this compound.

Experimental Protocol: Catalytic Hydrogenation

-

Reaction Setup: A solution of 1,3-dimethylcyclopentene in a suitable solvent (e.g., ethanol, ethyl acetate) is placed in a high-pressure hydrogenation vessel.

-

Catalyst Addition: A catalytic amount of palladium on carbon (Pd/C) or platinum oxide (PtO₂) is added to the solution.

-

Hydrogenation: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas to a specified pressure (e.g., 50 psi). The reaction mixture is then stirred vigorously at room temperature.

-

Reaction Monitoring: The progress of the reaction is monitored by observing the uptake of hydrogen and can be confirmed by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: Upon completion, the reaction mixture is carefully depressurized and filtered to remove the catalyst.

-

Purification: The solvent is removed from the filtrate under reduced pressure, and the resulting crude product can be purified by distillation to yield pure this compound.

Alternative Synthetic Strategies

While catalytic hydrogenation is the most direct route, other methods for constructing the cyclopentane ring can be adapted for the synthesis of 1,3-disubstituted patterns, which may then be further elaborated to the target molecule. These include:

-

Ring-Closing Metathesis (RCM): This powerful reaction utilizes ruthenium-based catalysts to form cyclic alkenes from acyclic diene precursors.[5][6] A suitably substituted diene could be cyclized to a cyclopentene derivative, which can then be hydrogenated to the desired this compound.

-

Intramolecular Cyclization of Dicarbonyl Compounds: Methods like the Dieckmann condensation of a substituted adipic acid ester can form a five-membered β-keto ester.[7] Subsequent alkylation and reduction steps can lead to the 1,3-dimethylcyclopentane skeleton. Control of stereochemistry in these multi-step sequences can be challenging.

Conformational Analysis

Unlike the relatively rigid planar structure of cyclopropane and the puckered square of cyclobutane, cyclopentane and its derivatives exist in non-planar conformations to relieve torsional strain. The two most commonly discussed conformations for the cyclopentane ring are the envelope and the half-chair (or twist) .

In this compound, the methyl groups can occupy either axial-like or equatorial-like positions in these conformations. The relative stability of the different conformers is determined by the interplay of several steric factors, including torsional strain and 1,3-diaxial interactions.

For cis-1,3-dimethylcyclohexane, a related six-membered ring system, the diequatorial conformation is significantly more stable than the diaxial conformation.[8][9] A similar principle applies to this compound, where conformations that place the methyl groups in more equatorial-like positions are generally favored to minimize steric hindrance.

Caption: Interconversion of this compound conformers.

Computational studies are often employed to determine the precise energetic differences between these conformers. These studies typically show a rapid interconversion between various envelope and half-chair forms through a process known as pseudorotation.

Spectroscopic Characterization

The structural elucidation and confirmation of this compound rely heavily on various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is relatively complex due to the overlapping signals of the methylene protons on the ring. The methyl protons will appear as a doublet, and the methine protons at the 1 and 3 positions will also show characteristic splitting patterns.

-

¹³C NMR: Due to the plane of symmetry in the molecule, the number of signals in the ¹³C NMR spectrum is reduced. The two methyl carbons are equivalent and will produce a single signal. Similarly, the C-4 and C-5 carbons are equivalent, and the C-1 and C-3 carbons are equivalent. The C-2 carbon is unique. Therefore, a total of four distinct signals are expected in the ¹³C NMR spectrum of this compound.